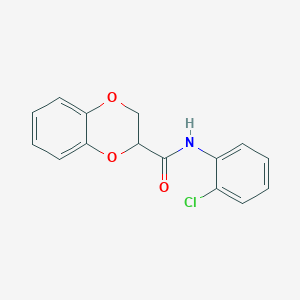
1-benzyl 2-(2-oxo-2-phenylethyl) 1,2-pyrrolidinedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl 2-(2-oxo-2-phenylethyl) 1,2-pyrrolidinedicarboxylate, also known as BOP, is a chemical compound used in organic chemistry as a coupling reagent for peptide synthesis. BOP is a white crystalline solid that is soluble in most organic solvents, including methanol, dichloromethane, and acetonitrile. BOP is a popular choice for peptide synthesis due to its high coupling efficiency and low racemization rate.
作用機序
1-benzyl 2-(2-oxo-2-phenylethyl) 1,2-pyrrolidinedicarboxylate works by activating the carboxyl group on the C-terminal amino acid of the peptide, allowing it to react with the amino group on the N-terminal amino acid of the next peptide in the chain. 1-benzyl 2-(2-oxo-2-phenylethyl) 1,2-pyrrolidinedicarboxylate is a phosphonium-based reagent that activates the carboxyl group through a nucleophilic attack by the phosphonium ion.
Biochemical and Physiological Effects:
1-benzyl 2-(2-oxo-2-phenylethyl) 1,2-pyrrolidinedicarboxylate does not have any known biochemical or physiological effects. It is used solely as a chemical reagent in peptide synthesis.
実験室実験の利点と制限
1-benzyl 2-(2-oxo-2-phenylethyl) 1,2-pyrrolidinedicarboxylate has several advantages over other coupling reagents, including high coupling efficiency, low racemization rate, and low toxicity. However, 1-benzyl 2-(2-oxo-2-phenylethyl) 1,2-pyrrolidinedicarboxylate is not suitable for all peptide synthesis reactions, as it may be incompatible with certain amino acids or peptide sequences. Additionally, 1-benzyl 2-(2-oxo-2-phenylethyl) 1,2-pyrrolidinedicarboxylate is relatively expensive compared to other coupling reagents.
将来の方向性
There are several areas of future research related to 1-benzyl 2-(2-oxo-2-phenylethyl) 1,2-pyrrolidinedicarboxylate and peptide synthesis. One area of interest is the development of new coupling reagents that are more efficient and have lower toxicity than 1-benzyl 2-(2-oxo-2-phenylethyl) 1,2-pyrrolidinedicarboxylate. Another area of interest is the development of new methods for peptide synthesis, such as microwave-assisted peptide synthesis or flow-based peptide synthesis. Additionally, there is ongoing research into the use of peptides as therapeutics for a variety of diseases, including cancer and autoimmune disorders. The development of new peptides and peptide-based drugs will require the continued advancement of peptide synthesis techniques, including the use of coupling reagents like 1-benzyl 2-(2-oxo-2-phenylethyl) 1,2-pyrrolidinedicarboxylate.
合成法
The synthesis of 1-benzyl 2-(2-oxo-2-phenylethyl) 1,2-pyrrolidinedicarboxylate involves the reaction of benzylamine with ethyl 2-bromo-2-phenylacetate to form benzyl 2-bromo-2-phenylacetate. This intermediate is then reacted with ethyl 2-pyrrolidone-1,2-dicarboxylate in the presence of triethylamine to form 1-benzyl 2-(2-oxo-2-phenylethyl) 1,2-pyrrolidinedicarboxylate.
科学的研究の応用
1-benzyl 2-(2-oxo-2-phenylethyl) 1,2-pyrrolidinedicarboxylate is commonly used in peptide synthesis as a coupling reagent. Peptides are short chains of amino acids that play important roles in many biological processes, including enzyme catalysis, hormone regulation, and cell signaling. Peptide synthesis is a critical tool for studying the structure and function of peptides and proteins. 1-benzyl 2-(2-oxo-2-phenylethyl) 1,2-pyrrolidinedicarboxylate is used in solid-phase peptide synthesis, a technique that allows for the synthesis of peptides on a solid support, which simplifies purification and allows for the synthesis of large peptides.
特性
IUPAC Name |
1-O-benzyl 2-O-phenacyl pyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c23-19(17-10-5-2-6-11-17)15-26-20(24)18-12-7-13-22(18)21(25)27-14-16-8-3-1-4-9-16/h1-6,8-11,18H,7,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWIMIUVNQXUAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-O-benzyl 2-O-phenacyl pyrrolidine-1,2-dicarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,5-dimethoxyphenyl)-5-{[(4-methoxybenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5112589.png)

![N,N-diethyl-1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinecarboxamide](/img/structure/B5112616.png)
![ethyl 2-({[2-(2,4-dichlorophenyl)-3-methyl-4-quinolinyl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B5112621.png)
![3-[(2-aminoethyl)thio]-1-(3-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5112623.png)

![N-cyclopentyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide](/img/structure/B5112650.png)

![2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-benzoylphenyl)hydrazone]](/img/structure/B5112657.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B5112661.png)

![4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5112680.png)
![6-amino-4-(3-hydroxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5112685.png)
